molecular formula C12H19N B13247799 N-butyl-3,4-dimethylaniline CAS No. 27285-22-9

N-butyl-3,4-dimethylaniline

Cat. No.: B13247799
CAS No.: 27285-22-9
M. Wt: 177.29 g/mol
InChI Key: GZCBXIBXMFHVCL-UHFFFAOYSA-N
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Description

N-butyl-3,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a butyl group attached to the nitrogen atom and two methyl groups attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3,4-dimethylaniline typically involves the alkylation of 3,4-dimethylaniline with butyl halides under basic conditions. One common method is the reaction of 3,4-dimethylaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-butyl-3,4-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-3,4-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A related compound with two methyl groups attached to the nitrogen atom.

    N-Butylaniline: Similar structure but without the methyl groups on the benzene ring.

    3,4-Dimethylaniline: Lacks the butyl group on the nitrogen atom.

Uniqueness

N-butyl-3,4-dimethylaniline is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

27285-22-9

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butyl-3,4-dimethylaniline

InChI

InChI=1S/C12H19N/c1-4-5-8-13-12-7-6-10(2)11(3)9-12/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

GZCBXIBXMFHVCL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C)C

Origin of Product

United States

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